

# GD-Text chemical structure and properties

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## Compound of Interest

Compound Name: GD-Text

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An In-depth Technical Guide to **GD-Text** (Motexafin Gadolinium)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

## Introduction

**GD-Text**, known scientifically as Motexafin Gadolinium and by the trade name Xcytrin, is a synthetic metallotexaphyrin that has garnered significant interest in the field of oncology.[1][2][3] As a member of the texaphyrin family, it is an expanded porphyrin-like molecule designed to chelate large metal ions.[4] The incorporation of a paramagnetic gadolinium(III) ion allows **GD-Text** to be detectable by magnetic resonance imaging (MRI), offering the unique advantage of visualizing its accumulation in tumor tissues.[5][6] This document serves as a detailed technical resource on the chemical structure, physicochemical properties, and mechanism of action of **GD-Text**.

## Chemical Structure

The chemical structure of **GD-Text** consists of a central gadolinium ( $Gd^{3+}$ ) ion coordinated within the planar, pentadentate aromatic macrocycle of a texaphyrin ligand.[4] The texaphyrin core is approximately 20% larger than that of a porphyrin, which is essential for accommodating the large gadolinium cation.[7] While the systematic IUPAC name is "(PB-7-11-233'2'4)-bis(acetato-kappaO)(9,10-diethyl-20,21-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4,15-dimethyl-8,11-imino-3,6:16,13-dinitrilo-1,18-benzodiazacycloeicosine-5,14-dipropanolato-kappaN(1),kappaN(18),kappaN(23),kappaN(24),kappaN(25))gadolinium", it is commonly referred to by its non-proprietary name, Motexafin Gadolinium.[4]

The structure is further characterized by two axially coordinated acetate ligands and polyethyleneglycol substituents that enhance its water solubility.[\[4\]](#)[\[8\]](#)

Common Synonyms: Motexafin gadolinium, Xcytrin, **Gd-TeX**, Gadolinium texaphyrin, GdT2B2, PCI-0120.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

## Properties of GD-TeX

The biological activity and pharmacokinetic profile of **GD-TeX** are dictated by its distinct physicochemical properties.

### Physicochemical Properties

| Property          | Value                                                                         | Reference(s)         |
|-------------------|-------------------------------------------------------------------------------|----------------------|
| Molecular Formula | C <sub>52</sub> H <sub>74</sub> GdN <sub>5</sub> O <sub>14</sub> <sup>-</sup> | <a href="#">[4]</a>  |
| Molecular Weight  | 1150.4 g/mol                                                                  | <a href="#">[4]</a>  |
| Appearance        | Scarlet red solid                                                             | <a href="#">[10]</a> |
| UV/Vis Absorption | Soret-like band at 468 nm, Q-band at 742 nm                                   | <a href="#">[4]</a>  |
| HPLC Purity       | ~87.58%                                                                       | <a href="#">[10]</a> |

### Pharmacokinetic Properties (in CD1 mice)

| Parameter                       | Value                                                  | Reference(s)         |
|---------------------------------|--------------------------------------------------------|----------------------|
| Route of Administration         | Intravenous (i.v.) or Intraperitoneal (i.p.)           | <a href="#">[11]</a> |
| Dosage                          | 40 mg/kg                                               | <a href="#">[11]</a> |
| Half-life (T <sub>1/2β</sub> )  | 12.9 hours                                             | <a href="#">[11]</a> |
| Intraperitoneal Bioavailability | 87.4%                                                  | <a href="#">[11]</a> |
| Distribution                    | Not widely distributed into less well-perfused tissues | <a href="#">[11]</a> |

## In Vitro Activity

| Parameter                                            | Value                                                  | Condition              | Reference(s) |
|------------------------------------------------------|--------------------------------------------------------|------------------------|--------------|
| K <sub>m</sub> for human/rat TrxR1                   | 8.65 μM                                                | [8]                    |              |
| k <sub>cat</sub> /K <sub>m</sub> for human/rat TrxR1 | 4.86 x 10 <sup>4</sup> M <sup>-1</sup> s <sup>-1</sup> | [8]                    |              |
| IC <sub>50</sub> for rat TrxR (non-competitive)      | 6 μM                                                   | [8]                    |              |
| IC <sub>50</sub> for mouse RNR (with human Trx)      | 2 μM                                                   | 3 μM reduced human Trx | [8]          |
| IC <sub>50</sub> for mouse RNR (with DTT)            | 6 μM                                                   | 4 mM dithiothreitol    | [8]          |

## Synthesis of GD-Tex

The synthesis of Motexafin Gadolinium is a complex, multi-step process. Recent advancements have focused on developing greener and more efficient synthetic routes to improve yield and purity while reducing the reliance on hazardous materials and chromatographic purification.[5][9]

## Experimental Protocol for Synthesis (Conceptual Overview)

While a detailed, step-by-step industrial synthesis protocol is proprietary, the general methodology reported in the scientific literature involves the following key steps[4][5]:

- **Formation of the Tripyrrole Adduct:** The synthesis begins with the acid-catalyzed condensation of methyl 3-[2-(acetoxymethyl)-5-(benzyloxycarbonyl)-4-methyl-1H-pyrrol-3-yl]propionate and 3,4-diethylpyrrole to yield a tripyrrolyl intermediate.[4]
- **Reduction and Deprotection:** The ester functionalities of the adduct are reduced to diols using a reducing agent such as a borane-THF complex. This is followed by the removal of the benzyl ester protecting group through catalytic hydrogenation.[4]

- **Macrocyclization:** The texaphyrin macrocycle is formed through a subsequent condensation reaction.
- **Metallation:** The gadolinium(III) ion is inserted into the texaphyrin ligand, a process typically achieved by reacting the macrocycle with a gadolinium salt like gadolinium(III) acetate.
- **Purification:** The final product is purified, for instance, by crystallization from a solvent system such as isopropanol and heptane, to obtain a scarlet red solid.[10]

## Mechanism of Action and Signaling Pathway

**GD-TeX** exerts its anticancer effects primarily by inducing oxidative stress within tumor cells.[1][12] This is accomplished through a futile redox cycling process that leads to the generation of reactive oxygen species (ROS) and the depletion of intracellular reducing metabolites.[4][12]

### Inhibition of Thioredoxin Reductase

A primary molecular target of **GD-TeX** is the enzyme thioredoxin reductase (TrxR).[8][12] TrxR is a vital component of the thioredoxin (Trx) system, which plays a central role in maintaining cellular redox homeostasis.[13][14] **GD-TeX** functions as a substrate for TrxR, promoting the oxidation of NADPH and, in the presence of oxygen, catalyzing the formation of superoxide and hydrogen peroxide through redox cycling.[8] Additionally, **GD-TeX** acts as a non-competitive inhibitor of TrxR.[8]

### Inhibition of Ribonucleotide Reductase

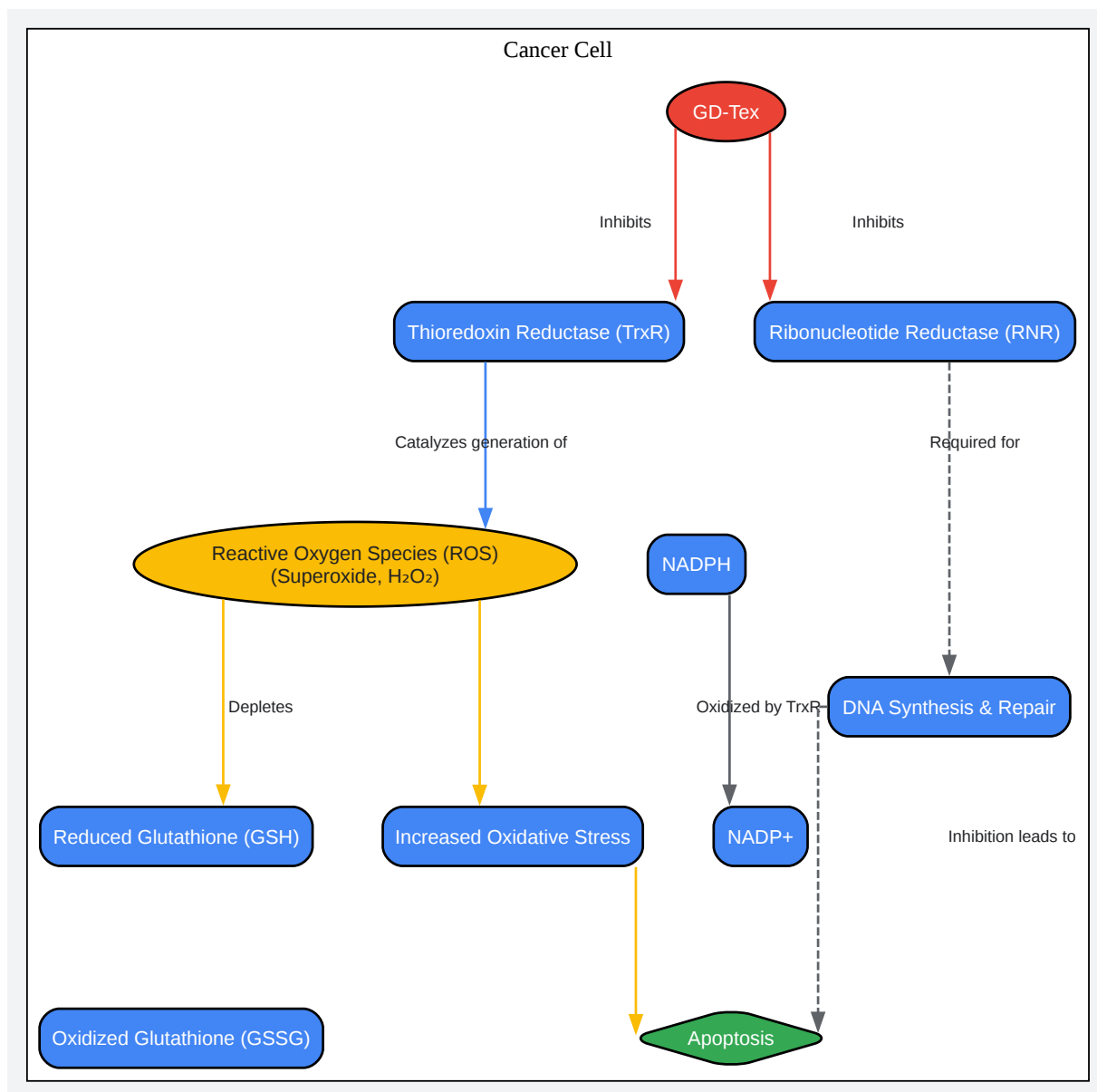
**GD-TeX** also targets and inhibits ribonucleotide reductase (RNR), an enzyme critical for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[8] The function of RNR is dependent on the reducing equivalents supplied by the thioredoxin system. By inhibiting both TrxR and RNR, **GD-TeX** effectively disrupts two pathways essential for the survival and proliferation of cancer cells.[8]

### Induction of Apoptosis

The elevated levels of ROS and the compromised redox state of the cell, induced by **GD-TeX**, trigger apoptotic signaling cascades, culminating in programmed cell death.[4][9] The preferential accumulation of **GD-TeX** in tumor cells, likely due to their higher metabolic activity, contributes to its selective cytotoxicity.[2]

## Signaling Pathway Diagram

The diagram below provides a visual representation of the signaling pathway through which **GD-TeX** exerts its cytotoxic effects on cancer cells.



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Caption: Proposed signaling pathway of **GD-TeX** in cancer cells.

## Conclusion

**GD-TeX** is a promising anti-cancer agent characterized by a novel mechanism of action that exploits the redox vulnerabilities of tumor cells. Its ability to inhibit the thioredoxin system, leading to oxidative stress and apoptosis, positions it as a valuable candidate for monotherapy or in combination with conventional treatments like radiation and chemotherapy. The unique feature of MRI detectability adds a diagnostic dimension to its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on **GD-TeX**, offering a valuable resource for researchers and clinicians working towards the development of more effective cancer therapies.

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## References

- 1. Motexafin gadolinium in the treatment of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. researchgate.net [researchgate.net]
- 8. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]
- 10. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]
- 11. Population pharmacokinetics and bioavailability of motexafin gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
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